molecular formula C11H15Cl2NO B1458830 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride CAS No. 1803585-39-8

3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride

Cat. No. B1458830
CAS RN: 1803585-39-8
M. Wt: 248.15 g/mol
InChI Key: JZONUCKTAGTHGT-UHFFFAOYSA-N
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Description

“3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1803585-39-8 . It has a molecular weight of 248.15 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-chlorobenzyl)tetrahydrofuran-3-amine hydrochloride . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride: is utilized in medicinal chemistry for the synthesis of potential pharmacologically active molecules. Its structure serves as a key intermediate in the construction of compounds with possible therapeutic effects. The presence of the oxolane ring and the chlorophenyl group makes it a valuable precursor in designing ligands that can interact with various biological targets .

Agriculture

In the agricultural sector, this compound could be explored for the development of novel agrochemicals. Its chemical framework allows for the creation of derivatives that may act as pesticides or herbicides. Research in this area focuses on modifying the compound to enhance its interaction with specific enzymes or receptors in pests, aiming to increase crop protection .

Material Science

The application of 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride in material science includes the development of new polymeric materials. Due to its reactive amine group, it can be incorporated into polymer chains, potentially resulting in materials with improved mechanical properties or chemical resistance .

Environmental Science

Environmental science research may leverage this compound in the study of pollutant degradation. Its structural components could be part of catalytic systems that help in breaking down harmful environmental contaminants, thus contributing to cleaner and safer ecosystems .

Biochemistry

In biochemistry, 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride is of interest for enzyme inhibition studies. It could serve as a scaffold for developing inhibitors against specific enzymes that are crucial in various biological pathways, providing insights into enzyme function and regulation .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is "Warning" .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)7-11(13)5-6-14-8-11;/h1-4H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZONUCKTAGTHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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